7-(Allyloxy)-4-methyl-2H-chromen-2-one
Overview
Description
7-(Allyloxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and as intermediates in organic synthesis.
Mechanism of Action
Target of Action
Coumarin derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological and therapeutic properties .
Mode of Action
Coumarin derivatives are known for their ability to interact with their targets, leading to changes in cellular processes . For instance, some coumarin derivatives can inhibit enzymes, modulate receptor activity, or interact with DNA .
Biochemical Pathways
Coumarins are known to influence various biochemical pathways due to their interactions with different biological targets . For example, some coumarin derivatives can affect metabolic pathways, signal transduction pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Coumarin derivatives are known to exert various biological effects, including anti-inflammatory, antibacterial, anticancer, and anti-hiv activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of bioactive compounds .
Biochemical Analysis
Biochemical Properties
For instance, the hydroxylation of coumarins at positions 7 and 3 can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
Coumarins are known to exhibit a broad spectrum of physiological effects, including potential therapeutic applications in treating various ailments . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Allyloxy)-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the allyloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Allyloxy)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
7-(Allyloxy)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 7-(Allyloxy)-4-methyl-2H-chromen-2-one.
4-Methyl-2H-chromen-2-one: A structurally similar compound with different functional groups.
7-Allyloxycoumarin: A compound with similar allyloxy substitution but lacking the methyl group at the 4-position
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyloxy and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4-methyl-7-prop-2-enoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-3-6-15-10-4-5-11-9(2)7-13(14)16-12(11)8-10/h3-5,7-8H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCBOQQZRISLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286051 | |
Record name | 7-(Allyloxy)-4-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3993-57-5 | |
Record name | NSC43576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-(Allyloxy)-4-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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